

# Application Notes and Protocols for APX-115 Free Base Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: APX-115 free base

Cat. No.: B2422657 Get Quote

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of **APX-115 free base**, a potent pan-NADPH oxidase (Nox) inhibitor. The information is compiled from various preclinical studies, offering insights into its solubility, vehicle preparation, and established in vivo dosing regimens.

### **Compound Information**

APX-115 (Isuzinaxib) is an orally active, small molecule inhibitor targeting multiple Nox isoforms, including Nox1, Nox2, and Nox4.[1][2] It has been investigated for its therapeutic potential in various conditions, notably diabetic kidney disease, by mitigating oxidative stress and inflammation.[3][4]

**Chemical Properties:** 



| Property          | Value                | Reference |
|-------------------|----------------------|-----------|
| Synonyms          | Ewha-18278 free base | [1]       |
| Molecular Formula | C17H18CIN3O          |           |
| Molecular Weight  | 315.8 g/mol          | _         |
| CAS Number        | 1395946-75-4         | _         |

## **Solubility**

**APX-115 free base** exhibits varying solubility in common laboratory solvents. Fresh, anhydrous solvents are recommended for optimal dissolution.

| Solvent | Solubility              | Reference |
|---------|-------------------------|-----------|
| DMSO    | ≥ 250 mg/mL (791.64 mM) |           |
| Ethanol | 56 mg/mL                | -         |
| Water   | Insoluble               | -         |

## In Vivo Oral Gavage Protocols

The following tables summarize established oral gavage protocols for **APX-115 free base** in murine models, primarily in the context of diabetic nephropathy.

Table 3.1: Dosing Regimen in Preclinical Models



| Animal<br>Model                                | Dosage   | Frequency | Duration | Study<br>Context        | Reference |
|------------------------------------------------|----------|-----------|----------|-------------------------|-----------|
| db/db mice                                     | 60 mg/kg | Daily     | 12 weeks | Diabetic<br>Nephropathy | _         |
| STZ-induced diabetic mice                      | 60 mg/kg | Daily     | 12 weeks | Diabetic<br>Nephropathy |           |
| NOX5<br>Transgenic<br>mice (High-<br>Fat Diet) | 60 mg/kg | Daily     | 14 weeks | Diabetic<br>Nephropathy | _         |

Table 3.2: Vehicle Formulations for Oral Gavage



| Formulation<br>Components       | Preparation Steps                                                                                                                                                                                                                                                                              | Notes                                                              | Reference |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|-----------|
| 0.5% Methylcellulose            | Suspend APX-115 in 0.5% methylcellulose solution.                                                                                                                                                                                                                                              | Used as a vehicle for the control group as well.                   |           |
| DMSO, PEG300,<br>Tween80, ddH2O | 1. Dissolve APX-115 in fresh DMSO to create a stock solution (e.g., 56 mg/mL). 2. Take 50 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix until clear. 3. Add 50 μL of Tween80 to the mixture and mix until clear. 4. Add 500 μL of ddH2O to bring the final volume to 1 mL. | The mixed solution should be used immediately for optimal results. |           |
| DMSO, Corn Oil                  | 1. Prepare a clear stock solution of APX-115 in DMSO (e.g., 28 mg/mL). 2. Add 50 μL of the DMSO stock solution to 950 μL of corn oil and mix evenly.                                                                                                                                           | The mixed solution should be used immediately for optimal results. |           |

# Detailed Experimental Protocol: Oral Gavage of APX-115

This protocol provides a step-by-step guide for the preparation and administration of **APX-115 free base** via oral gavage to mice, based on the formulation with DMSO, PEG300, Tween80, and water.



#### Materials:

- APX-115 free base powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween® 80 (Polysorbate 80)
- Distilled or deionized water (ddH2O)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips
- Animal gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
- Appropriate animal model (e.g., db/db mice)

#### Procedure:

- Animal Handling and Acclimation:
  - House animals in accordance with institutional guidelines and allow for an appropriate acclimation period before the start of the experiment.
  - Record the body weight of each animal before dosing to calculate the required volume.
- Preparation of APX-115 Formulation (to be prepared fresh daily):
  - Step 2.1: Prepare Stock Solution: Weigh the required amount of APX-115 free base and dissolve it in fresh, anhydrous DMSO to achieve a concentration of 56 mg/mL. Ensure the powder is completely dissolved.



- Step 2.2: Prepare the Vehicle Mixture: In a sterile tube, combine the formulation components in the following order, ensuring complete mixing after each addition:
  - Add 400 μL of PEG300.
  - Add 50 μL of the APX-115 DMSO stock solution (from Step 2.1) to the PEG300. Vortex until the solution is clear.
  - Add 50 μL of Tween80. Vortex until the solution is clear.
  - Add 500 μL of ddH2O. Vortex thoroughly to create a homogenous solution. This results in a final volume of 1 mL.
- Step 2.3: Prepare Control Vehicle: For the control group, prepare the same formulation but substitute the APX-115 DMSO stock with an equal volume of pure DMSO.
- · Calculation of Dosing Volume:
  - $\circ$  The final concentration of APX-115 in this formulation is 2.8 mg/mL (50  $\mu$ L of 56 mg/mL stock in 1 mL total volume).
  - Calculate the volume to be administered to each mouse based on its body weight and the target dose of 60 mg/kg.
  - Formula: Dosing Volume (mL) = (60 mg/kg \* Body Weight (kg)) / 2.8 mg/mL
- Oral Gavage Administration:
  - Gently restrain the mouse.
  - Draw the calculated volume of the APX-115 formulation into a 1 mL syringe fitted with a gavage needle.
  - Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
  - Monitor the animal briefly after administration to ensure there are no adverse reactions.



- Post-Administration Monitoring:
  - Return the animal to its cage and monitor for any signs of distress.
  - Continue daily administration for the duration of the study (e.g., 12 weeks).

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for APX-115 Oral Gavage.





Click to download full resolution via product page

Caption: APX-115 Mechanism of Action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]







- 3. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for APX-115 Free Base Oral Gavage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2422657#apx-115-free-base-oral-gavage-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com